3-Methoxybutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutane-1-sulfonyl chloride: is an organic compound with the molecular formula C₅H₁₁ClO₃S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a sulfonyl chloride group attached to a methoxybutane backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutane-1-sulfonyl chloride typically involves the reaction of 3-methoxybutane-1-thiol with a chlorinating agent. One common method is the oxidative chlorination of 3-methoxybutane-1-thiol using reagents such as hydrogen peroxide and thionyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids/Thiols: Formed by reduction.
Scientific Research Applications
3-Methoxybutane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: In the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: In the preparation of sulfonated polymers and resins.
Biochemistry: As a tool for modifying proteins and peptides through sulfonylation reactions.
Mechanism of Action
The mechanism of action of 3-Methoxybutane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final sulfonylated product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.
Ethanesulfonyl Chloride: Contains an ethyl group instead of a methoxybutane group.
Butanesulfonyl Chloride: Similar backbone but lacks the methoxy group.
Uniqueness
3-Methoxybutane-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where the methoxy group can provide additional functionality or steric effects.
Properties
IUPAC Name |
3-methoxybutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(9-2)3-4-10(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWHEBLIRPXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.